molecular formula C11H9BrN4OS B6519938 2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 951467-85-9

2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519938
CAS RN: 951467-85-9
M. Wt: 325.19 g/mol
InChI Key: CGCKTUULADPIPY-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are heterocyclic and have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several synthetic approaches . One such approach involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazine . Another approach involves the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol leads to the synthesis of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis. Its mechanism of action involves interference with key cellular pathways, making it a potential candidate for novel cancer therapies .

Antimicrobial Applications

“2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes, suggesting its use in combating infectious diseases .

Analgesic and Anti-Inflammatory Effects

Studies indicate that this compound possesses analgesic properties, alleviating pain by modulating neurotransmitter pathways. Additionally, it exhibits anti-inflammatory effects, making it relevant for managing inflammatory conditions .

Antioxidant Potential

The compound acts as a free radical scavenger, protecting cells from oxidative damage. Its antioxidant activity contributes to overall health and may have implications in preventing age-related diseases .

Antiviral Properties

Preliminary research suggests that “2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” inhibits viral replication. It could be explored further as a potential antiviral agent against specific viruses .

Enzyme Inhibition

a. Carbonic Anhydrase Inhibitors The compound shows promise as a carbonic anhydrase inhibitor, which has implications in treating glaucoma and other related conditions. b. Cholinesterase Inhibitors It may play a role in managing neurodegenerative disorders like Alzheimer’s disease. c. Alkaline Phosphatase Inhibitors Relevant for bone health and metabolic disorders. d. Anti-Lipase Activity Potential applications in weight management and lipid metabolism. eAromatase Inhibitors: Relevant in breast cancer treatment .

Antitubercular Activity

Researchers have explored its efficacy against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. Further studies are needed to validate its effectiveness .

Mechanism of Action

Target of Action

Compounds with a similar structure, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to have diverse pharmacological activities . They are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Some of these activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given the wide range of pharmacological activities of similar compounds , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been reported to display inhibition to clinically relevant targets . For instance, one compound manifested potent inhibition with an IC50 (half-maximal inhibitory concentration) value of 38.36 μM . This suggests that the compound might have a similar inhibitory effect on its targets.

Future Directions

The future directions for “2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” and similar compounds could involve further exploration of their pharmacological activities . Additionally, the development of new synthetic approaches could lead to the discovery of novel derivatives with enhanced biological activities .

properties

IUPAC Name

2-bromo-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4OS/c12-8-4-2-1-3-7(8)9(17)13-10-14-15-11-16(10)5-6-18-11/h1-4H,5-6H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCKTUULADPIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

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